4-(3-Fluoro-4-nitrophenoxy)piperidine
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Overview
Description
4-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions starting from commercially available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorinated nitrobenzene derivative reacts with piperidine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-4-nitrophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Major Products:
Reduction of the nitro group: Produces 4-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution of the fluorine atom: Results in various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-4-nitrophenoxy)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The nitro group can also participate in redox reactions, further affecting its activity .
Comparison with Similar Compounds
3-Fluoropiperidine: Shares the fluorine substitution but lacks the nitro group.
4-Nitrophenoxypiperidine: Contains the nitro group but not the fluorine atom.
Uniqueness: 4-(3-Fluoro-4-nitrophenoxy)piperidine’s combination of fluorine and nitro groups provides a unique set of chemical properties, such as increased metabolic stability and specific electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13FN2O3 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 |
InChI Key |
RVIPZLURALTLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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